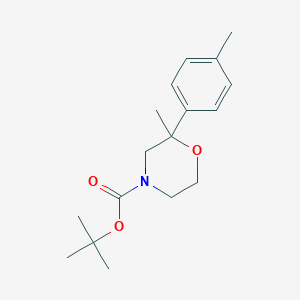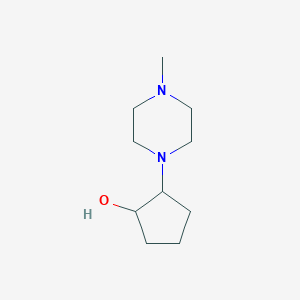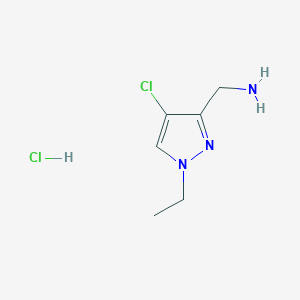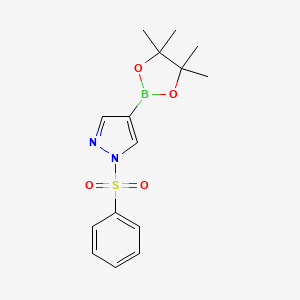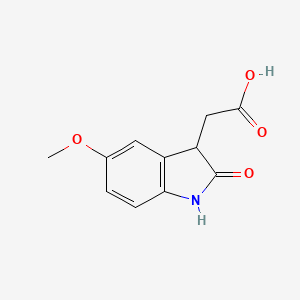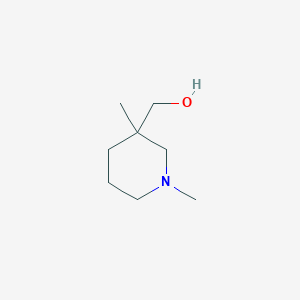![molecular formula C9H8N2O2S B1418122 2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one CAS No. 24045-15-6](/img/structure/B1418122.png)
2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
Vue d'ensemble
Description
“2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one” is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of 2-aminothiazoles involves the use of FTIR and NMR (1H and 13C) for characterization . The compounds are synthesized and then evaluated for their antibacterial potential against multi-drug resistant clinical isolates .Molecular Structure Analysis
The molecular structure of the synthesized derivatives is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-aminothiazoles are significant. These compounds are utilized as starting materials for the synthesis of diverse range of heterocyclic analogues .Applications De Recherche Scientifique
Antimicrobial Activity
The compound “2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one” has been studied for its potential as a scaffold for developing antimicrobial agents. Derivatives of this compound have shown structure-dependent activity against both bacterial and fungal pathogens, including multidrug-resistant strains . Notably, certain hydrazones derived from this compound exhibited potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
Antibacterial Applications
Thiazole derivatives, including those with a 4-hydroxyphenyl moiety, have been synthesized and evaluated for their antibacterial efficacy. These compounds have demonstrated in vitro activity against a range of bacteria such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and others . The antibacterial properties are influenced by the substituents on the thiazole ring, which can be optimized for targeted therapeutic outcomes .
Antifungal Properties
The antifungal potential of thiazole derivatives is significant, especially given the rise of drug-resistant fungal infections. The compound has shown substantial activity against drug-resistant Candida species, including Candida auris, with minimum inhibitory concentrations indicating its effectiveness . This suggests its utility in developing new antifungal treatments.
Anti-inflammatory and Analgesic Effects
2-Aminothiazoles, a class of compounds to which our compound of interest belongs, have been recognized for their therapeutic roles as anti-inflammatory and analgesic agents. These properties make them valuable in the treatment of conditions characterized by inflammation and pain .
Antitumor Applications
Thiazole derivatives have been explored for their antitumor activities. The structural variability of these compounds allows for the targeting of different cancer cell lines, making them promising candidates for cancer therapy. The specific interactions with cancer cells and the mechanisms of action are areas of ongoing research .
Antioxidant Capabilities
The antioxidant properties of thiazole derivatives are another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. The compound “2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one” could contribute to the development of new antioxidant therapies .
Antiviral Potential
While the direct antiviral applications of this specific compound have not been extensively documented, thiazole derivatives, in general, have shown promise as antiviral agents. Their ability to interfere with viral replication makes them potential candidates for the treatment of viral infections .
Antidiabetic Activity
Thiazole derivatives have also been investigated for their antidiabetic effects. The influence of these compounds on metabolic pathways related to diabetes is an area of active research, with the goal of developing new therapeutic options for managing diabetes .
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-7-3-1-6(2-4-7)10-9-11-8(13)5-14-9/h1-4,12H,5H2,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXTRSZKFRYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=C(C=C2)O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




